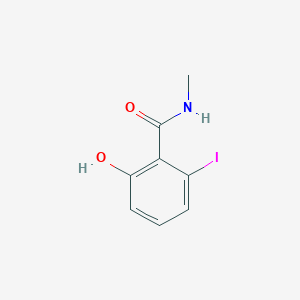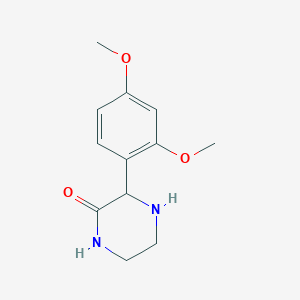
4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is a colorless liquid characterized by its ethoxy and trifluoromethyl functional groups.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide to afford ethoxy group substitution products . Another method involves the reaction with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . Additionally, heating with triethyl phosphite affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of stabilizers such as BHT (butylated hydroxytoluene) to prevent degradation .
化学反応の分析
Types of Reactions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution.
Organozinc compounds: Used for 1,2-addition to the carbonyl group.
Triethyl phosphite: Used for [4+2] cycloaddition reactions.
Major Products Formed
Ethoxy group substitution products: Formed when reacting with phenylmagnesium bromide.
1,2-addition products: Formed when reacting with organozinc compounds.
Cycloaddition products: Formed when heating with triethyl phosphite.
科学的研究の応用
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and trifluoromethyl moieties into molecules.
Biology: Utilized in the synthesis of N-protected amino acids, which are useful for peptide synthesis.
Industry: Employed in the production of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
作用機序
The mechanism of action of 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, it reacts with amino groups to form N-protected amino acids, which are useful in peptide synthesis . The compound’s ethoxy and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be compared with other similar compounds, such as:
4-ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares similar functional groups and reactivity.
Ethyl 4,4,4-trifluorocrotonate: Another compound with trifluoromethyl groups, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of ethoxy and trifluoromethyl groups, which provide distinct reactivity and versatility in organic synthesis.
特性
分子式 |
C6H9F3O2 |
|---|---|
分子量 |
170.13 g/mol |
IUPAC名 |
4-ethoxy-1,1,1-trifluorobut-3-en-2-ol |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3 |
InChIキー |
QNPKWCPFNWSPON-UHFFFAOYSA-N |
正規SMILES |
CCOC=CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


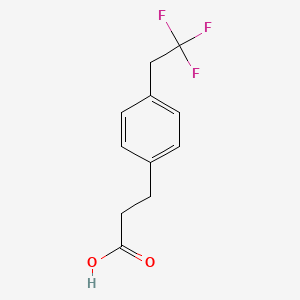
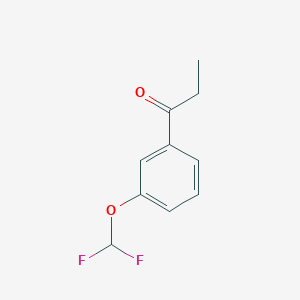
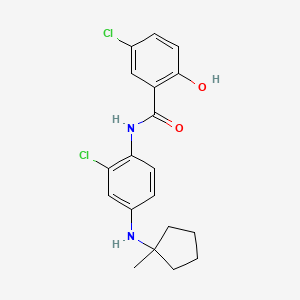
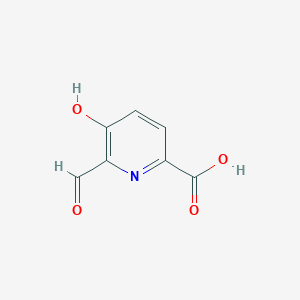
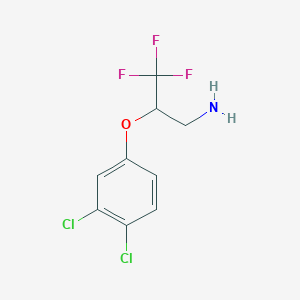
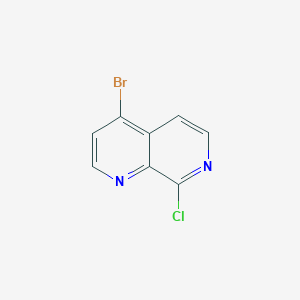
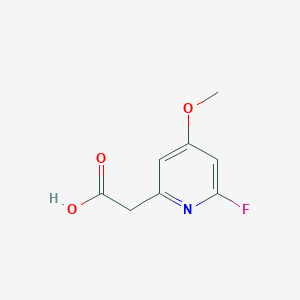


![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
